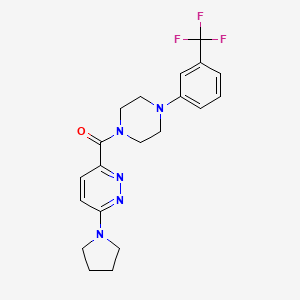
(6-(Pyrrolidin-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrrolidine ring, a pyridazine ring, a phenyl ring, and a piperazine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyridazine ring is a six-membered ring with two nitrogen atoms, which is known for its bioactivity. The phenyl and piperazine rings are also common in medicinal chemistry.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves the construction of the ring structures from different cyclic or acyclic precursors, followed by functionalization of the preformed rings .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the stereochemistry at any chiral centers. The three-dimensional structure could be influenced by the non-planarity of the rings and the spatial orientation of substituents .Propriétés
IUPAC Name |
(6-pyrrolidin-1-ylpyridazin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O/c21-20(22,23)15-4-3-5-16(14-15)26-10-12-28(13-11-26)19(29)17-6-7-18(25-24-17)27-8-1-2-9-27/h3-7,14H,1-2,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCBHGXSBAZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Pyrrolidin-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2673228.png)
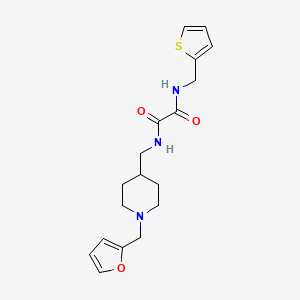
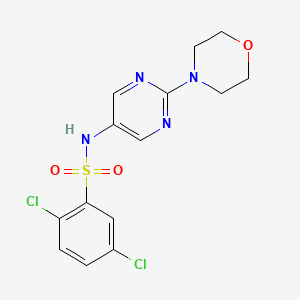
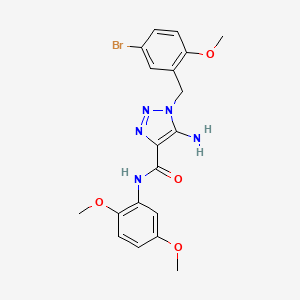
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2673232.png)
![ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2673233.png)
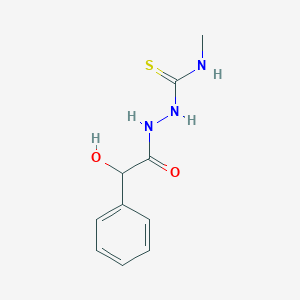
![1-Ethyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2673238.png)
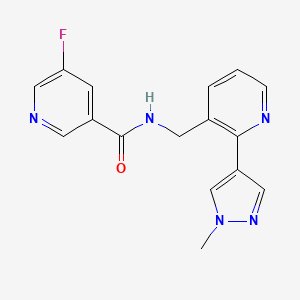
![1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2673243.png)
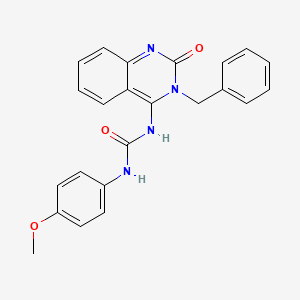
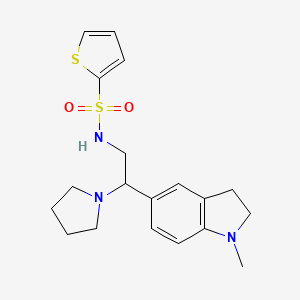
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2673248.png)